molecular formula C19H19BrFNO2 B6561852 3-bromo-N-{[4-(4-fluorophenyl)oxan-4-yl]methyl}benzamide CAS No. 1091172-04-1

3-bromo-N-{[4-(4-fluorophenyl)oxan-4-yl]methyl}benzamide

Cat. No.: B6561852
CAS No.: 1091172-04-1
M. Wt: 392.3 g/mol
InChI Key: ARRJIHIYTOZZKU-UHFFFAOYSA-N
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Description

3-bromo-N-{[4-(4-fluorophenyl)oxan-4-yl]methyl}benzamide is a chemical compound with the molecular formula C16H15BrFNO2 It is a benzamide derivative that features a bromine atom, a fluorophenyl group, and an oxan-4-yl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-bromo-N-{[4-(4-fluorophenyl)oxan-4-yl]methyl}benzamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Oxan-4-yl Moiety: This step involves the reaction of 4-(4-fluorophenyl)oxan-4-ylmethanol with a suitable activating agent such as thionyl chloride (SOCl2) to form the corresponding oxan-4-yl chloride.

    Coupling Reaction: The final step involves coupling the brominated benzamide with the oxan-4-yl chloride in the presence of a base like triethylamine (TEA) to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-bromo-N-{[4-(4-fluorophenyl)oxan-4-yl]methyl}benzamide can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction: The compound can undergo oxidation or reduction reactions depending on the reagents and conditions used.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Substitution Reactions: Nucleophiles like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents such as dimethylformamide (DMF).

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

Major Products Formed

    Substitution: Formation of various substituted benzamides depending on the nucleophile used.

    Oxidation: Formation of oxidized derivatives such as carboxylic acids or ketones.

    Reduction: Formation of reduced derivatives such as amines or alcohols.

Scientific Research Applications

3-bromo-N-{[4-(4-fluorophenyl)oxan-4-yl]methyl}benzamide has diverse applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-bromo-N-{[4-(4-fluorophenyl)oxan-4-yl]methyl}benzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    3-bromo-N-(4-fluorophenyl)benzamide: Similar structure but lacks the oxan-4-yl moiety.

    4-bromo-N-(4-fluorophenyl)benzamide: Similar structure but with the bromine atom at a different position.

    3-bromo-N-(4-chlorophenyl)benzamide: Similar structure but with a chlorine atom instead of a fluorine atom.

Uniqueness

3-bromo-N-{[4-(4-fluorophenyl)oxan-4-yl]methyl}benzamide is unique due to the presence of the oxan-4-yl moiety, which imparts distinct chemical and biological properties. This structural feature may enhance its reactivity and interaction with specific molecular targets, making it a valuable compound for various research applications.

Properties

IUPAC Name

3-bromo-N-[[4-(4-fluorophenyl)oxan-4-yl]methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19BrFNO2/c20-16-3-1-2-14(12-16)18(23)22-13-19(8-10-24-11-9-19)15-4-6-17(21)7-5-15/h1-7,12H,8-11,13H2,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARRJIHIYTOZZKU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1(CNC(=O)C2=CC(=CC=C2)Br)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19BrFNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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